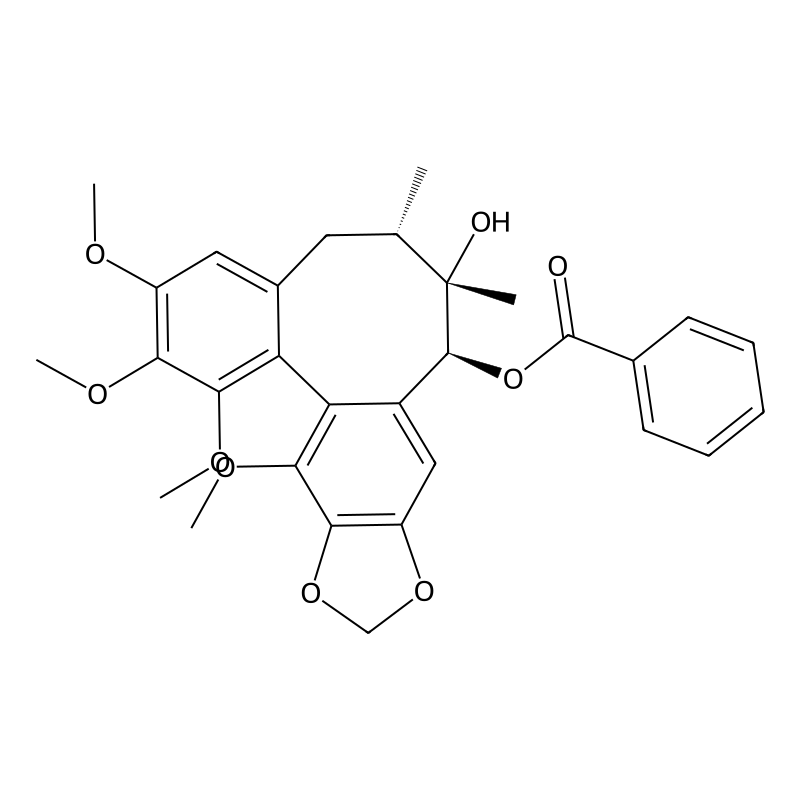

Gomisin G

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

See also: Schisandra chinensis fruit (part of).

Gomisin G is a bioactive dibenzocyclooctadiene lignan isolated from plants of the Schisandraceae family, such as *Schisandra chinensis*. This class of compounds is noted for a wide range of pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. Gomisin G is distinguished from other lignans by its specific chemical structure, which contributes to its unique bioactivity profile and makes it a subject of interest in cancer, virology, and neurodegenerative disease research. Its solubility in DMSO facilitates its use in a variety of in vitro experimental setups.

While structurally similar to other dibenzocyclooctadiene lignans like Gomisin A or Schisandrin B, Gomisin G exhibits distinct pharmacological activities and potencies. For instance, in studies on colon cancer cells, Gomisin G was found to significantly reduce the phosphorylation level of AKT, a key protein in cell signaling pathways, whereas Gomisin O had no such effect. This demonstrates that minor variations in the chemical structure between these closely related compounds can lead to significant differences in their biological effects. Such specificity makes the substitution of Gomisin G with other lignans a risk to experimental reproducibility and can lead to misleading results, particularly in studies targeting specific cellular signaling pathways.

Exceptional Anti-HIV Activity Compared to Other Lignans

Gomisin G has demonstrated potent anti-HIV activity, with an EC50 value of 0.006 µg/mL and a therapeutic index (TI) of 300. This level of potency is a key differentiator when selecting a compound for anti-viral research.

| Evidence Dimension | Anti-HIV Activity (EC50) |

| Target Compound Data | 0.006 µg/mL |

| Comparator Or Baseline | Other lignans with weaker or uncharacterized anti-HIV activity. |

| Quantified Difference | Data for direct comparators is not readily available in the reviewed literature, but the high potency of Gomisin G is consistently highlighted. |

| Conditions | In vitro anti-HIV assays. |

For researchers in virology, particularly those studying HIV, the high potency and therapeutic index of Gomisin G make it a more promising candidate for investigation than many other related compounds.

Selective Cytotoxicity in Triple-Negative Breast Cancer (TNBC) Cells

Gomisin G selectively reduces the growth of MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cells, while not affecting other breast cancer cell lines. This selectivity is attributed to its ability to suppress AKT phosphorylation and decrease cyclin D1 levels, leading to cell cycle arrest in the G1 phase.

| Evidence Dimension | Cell Viability |

| Target Compound Data | Significant growth inhibition in MDA-MB-231 and MDA-MB-468 cells at concentrations of 1-10 µM. |

| Comparator Or Baseline | No significant effect on other breast cancer cell lines at similar concentrations. |

| Quantified Difference | Qualitative difference in effect between TNBC and other breast cancer cell lines. |

| Conditions | In vitro cell culture, 3-5 days of treatment. |

This selective action makes Gomisin G a valuable tool for researchers studying TNBC, as it allows for the investigation of specific cellular pathways without the confounding effects of broad cytotoxicity.

Superior Inhibition of AKT Phosphorylation Compared to Gomisin O

In a study on LoVo colon cancer cells, treatment with 10 µM of Gomisin G significantly reduced the phosphorylation level of AKT. In contrast, Gomisin O did not affect the phosphorylation level of AKT under the same conditions. This highlights a key mechanistic difference between these two closely related lignans.

| Evidence Dimension | AKT Phosphorylation Level |

| Target Compound Data | Significant reduction |

| Comparator Or Baseline | Gomisin O: No effect. |

| Quantified Difference | Qualitative difference in effect on AKT phosphorylation. |

| Conditions | LoVo colon cancer cells treated with 10 µM of each compound. |

For researchers investigating the PI3K-AKT signaling pathway, the specific inhibitory action of Gomisin G on AKT phosphorylation, in contrast to the inaction of Gomisin O, makes it a precise tool for dissecting this critical cellular pathway.

Targeted Investigation of Anti-HIV Therapies

Given its high potency and favorable therapeutic index, Gomisin G is a strong candidate for in-depth studies on novel anti-HIV mechanisms and as a lead compound for the development of new antiretroviral drugs.

Selective Targeting of Triple-Negative Breast Cancer

The selective cytotoxicity of Gomisin G towards TNBC cells makes it an ideal tool for researchers investigating the specific vulnerabilities of this aggressive breast cancer subtype and for screening potential therapeutic agents that target the AKT signaling pathway.

Dissecting the PI3K-AKT Signaling Pathway in Colon Cancer

The differential effect of Gomisin G and Gomisin O on AKT phosphorylation provides a unique opportunity for researchers to specifically probe the role of this pathway in colon cancer progression and to identify potential therapeutic targets within this signaling cascade.